molecular formula C7H7ClN2O2 B3145580 (5-Chloro-2-hydroxy-phenyl)-urea CAS No. 57718-28-2

(5-Chloro-2-hydroxy-phenyl)-urea

Cat. No.: B3145580
CAS No.: 57718-28-2
M. Wt: 186.59 g/mol
InChI Key: XNYTZADDSVJMRC-UHFFFAOYSA-N
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Description

(5-Chloro-2-hydroxy-phenyl)-urea is an organic compound with a molecular structure that includes a chloro-substituted phenol and a urea moiety

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to interact with various proteins and enzymes

Mode of Action

It’s known that the compound can form hydrogen bonds and other non-covalent associations . These interactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways

Pharmacokinetics

The compound’s solubility and stability, which can influence its bioavailability, can be affected by hydrogen bonding and other non-covalent interactions .

Result of Action

It’s known that the compound can form hydrogen bonds and other non-covalent associations , which could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Chloro-2-hydroxy-phenyl)-urea. For instance, the compound’s interactions with its targets can be affected by factors such as pH, temperature, and the presence of other molecules

Biochemical Analysis

Biochemical Properties

(5-Chloro-2-hydroxy-phenyl)-urea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and stability. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their catalytic functions. Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound may affect metabolic pathways by interacting with key enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds and other non-covalent interactions with specific amino acid residues in the active sites of enzymes, leading to their inhibition or activation. Additionally, this compound may interact with DNA or RNA, influencing the transcription and translation processes. These molecular interactions contribute to the overall biochemical and cellular effects of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed in animal studies, highlighting the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. By modulating these pathways, this compound can affect the overall metabolic state of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active or passive transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cells, this compound may localize to specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may accumulate in the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects. The localization of this compound within cells is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-hydroxy-phenyl)-urea typically involves the reaction of 5-chloro-2-hydroxyaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-hydroxy-phenyl)-urea can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(5-Chloro-2-hydroxy-phenyl)-urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-hydroxyphenyl)boronic acid
  • 5-Chloro-2-hydroxyphenacyl bromide
  • N-(5-Chloro-2-hydroxy-phenyl)-acetamide

Uniqueness

(5-Chloro-2-hydroxy-phenyl)-urea is unique due to its specific combination of a chloro-substituted phenol and a urea moiety. This combination imparts distinct chemical properties and potential applications that may not be shared by similar compounds. For example, the presence of both phenolic and urea groups allows for diverse chemical reactivity and biological interactions.

Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)10-7(9)12/h1-3,11H,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYTZADDSVJMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-amino-4-chlorophenol (1.3 g, 8.9 mmol) was dissolved in 1M HCl (10 mL). Ammonium acetate was added to the solution to adjust pH to 5. The stirred mixture was treated with a suspension of potassium cyanate (0.80 mg, 9.8 mmol) in water, and than kept overnight at room temperature. Water was removed by evaporation and the residue was recrystallized from water to afford pink precipate (0.9 g, 55%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
0.8 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of potassium cyanate (6.14 g, 75.6 mmol) in water (50 mL) was added dropwise to a stirred suspension of 2-amino-4-chlorophenol (5.00 g, 34.8 mmol) in a mixture of acetic acid (350 mL) and water (250 mL) and the resulting solution was stirred at room temperature for 3 hours. The reaction mixture was extracted three times with ethyl ether. The ether extracts were combined and concentrated to a thick oil. A 10% solution of sodium hydrogen carbonate (250 mL) was added to the above oil. The solid product was filtered and washed several times with water and recrystallized (toluene containing a little methanol) to afford the subtitle compound (3.27 g, 50.4%)
Name
potassium cyanate
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
50.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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